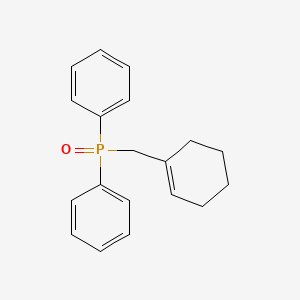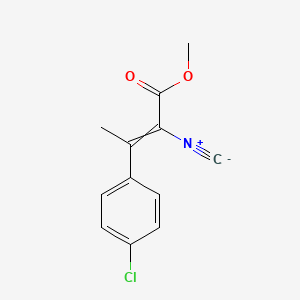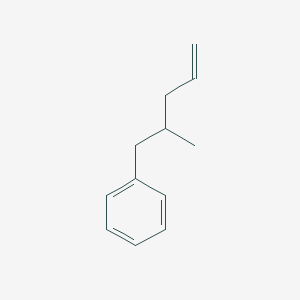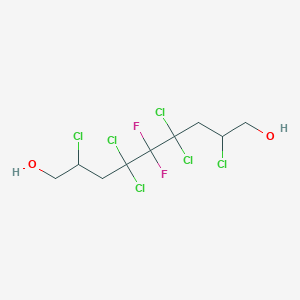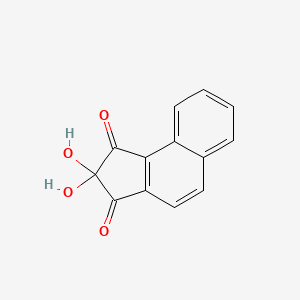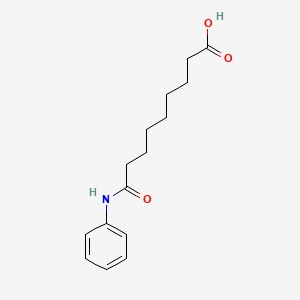
9-Anilino-9-oxononanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Anilino-9-oxononanoic acid is a compound that belongs to the class of oxo-fatty acids It is known for its role as a secondary reaction product of lipid peroxidation, which is a process that occurs when lipids are oxidized
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Anilino-9-oxononanoic acid typically involves the reaction of aniline with 9-oxononanoic acid. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as chromatography, is common to isolate the desired compound from the reaction mixture.
Analyse Chemischer Reaktionen
Types of Reactions: 9-Anilino-9-oxononanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of oxidized products.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate. The reaction conditions may involve heating the mixture to a specific temperature.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction conditions may involve cooling the mixture to a low temperature.
Substitution: Common reagents include halogens and alkylating agents. The reaction conditions may involve the use of a solvent and a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols.
Wissenschaftliche Forschungsanwendungen
9-Anilino-9-oxononanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: It is studied for its role in lipid peroxidation and its effects on biological systems.
Medicine: It is investigated for its potential therapeutic applications, including its role in the treatment of diseases related to oxidative stress.
Industry: It is used in the production of polymers and other industrial materials.
Wirkmechanismus
The mechanism of action of 9-Anilino-9-oxononanoic acid involves its interaction with various molecular targets and pathways. It is known to stimulate the activity of phospholipase A2, an enzyme that plays a key role in the arachidonate cascade and eicosanoid production. This interaction leads to the production of thromboxane A2, a potent agonist of platelet aggregation . The compound’s effects are mediated through its ability to induce lipid peroxidation and the formation of reactive oxygen species.
Vergleich Mit ähnlichen Verbindungen
9-Anilino-9-oxononanoic acid can be compared with other similar compounds, such as:
9-Oxononanoic Acid: This compound is a known secondary reaction product of lipid peroxidation and shares similar properties with this compound.
Nonanoic Acid: This compound is a medium-chain fatty acid that is structurally similar to this compound but lacks the anilino group.
Azelaic Acid: This compound is a dicarboxylic acid that is used in various industrial and medical applications.
The uniqueness of this compound lies in its specific structure, which includes an anilino group attached to the oxononanoic acid backbone. This structural feature imparts unique chemical and biological properties to the compound, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
73148-09-1 |
|---|---|
Molekularformel |
C15H21NO3 |
Molekulargewicht |
263.33 g/mol |
IUPAC-Name |
9-anilino-9-oxononanoic acid |
InChI |
InChI=1S/C15H21NO3/c17-14(16-13-9-5-4-6-10-13)11-7-2-1-3-8-12-15(18)19/h4-6,9-10H,1-3,7-8,11-12H2,(H,16,17)(H,18,19) |
InChI-Schlüssel |
KUWCRUFJGHCTOW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)CCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


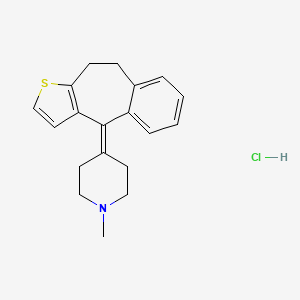

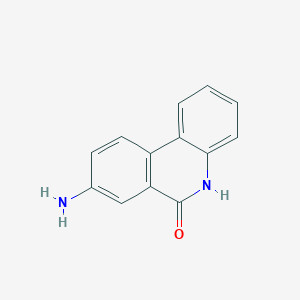

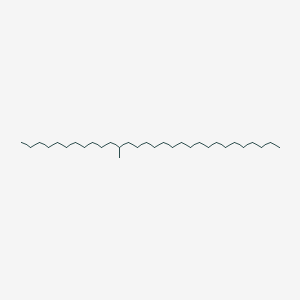
![Thiophene, 2-[(2-propenyloxy)methyl]-](/img/structure/B14451363.png)
